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Get Quote

Abstract & Strategic Context
The inhibition of KRAS G12C, a mutation previously deemed "undruggable," relies on the

covalent trapping of the mutant cysteine-12 residue in the switch-II pocket. This application

note details the synthesis of Sotorasib (AMG 510), focusing on the critical role of pyridine

intermediates in establishing the molecule's defining structural feature: a configurationally

stable atropisomeric biaryl axis.

Unlike standard amide couplings, the construction of KRAS G12C inhibitors requires rigorous

control over the steric environment of the pyridine ring. The interplay between the isopropyl and

methyl substituents on the pyridine core and the rigid pyridopyrimidinone scaffold creates a

high rotational energy barrier (

kcal/mol). This guide provides a validated workflow for synthesizing the core, resolving the
atropisomers, and installing the acrylamide warhead with high enantiomeric excess (ee) and
chemical purity.

Structural Logic & Retrosynthetic Analysis
The efficacy of Sotorasib hinges on three pharmacophoric elements:
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The Warhead: An acrylamide moiety that forms an irreversible covalent bond with Cys12.

The Scaffold: A pyrido[2,3-d]pyrimidin-2(1H)-one core that occupies the cryptic pocket.

The Atropisomeric Axis: A hindered bond between the central scaffold and a substituted

pyridine ring (2-isopropyl-4-methylpyridin-3-amine).

Retrosynthetic Pathway
The synthesis is best approached by disconnecting the biaryl axis and the warhead. The critical

pyridine intermediate (Intermediate A) provides the steric bulk necessary to lock the

conformation.
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Figure 1: Retrosynthetic disconnection of Sotorasib highlighting the central role of the

substituted pyridine amine (Intermediate A).

Detailed Experimental Protocols
Protocol A: Synthesis of the Racemic Pyridopyrimidine
Core
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Objective: Construct the biaryl backbone by coupling the pyridine intermediate with the nicotinic

acid derivative. Critical Quality Attribute (CQA): Full conversion of the urea intermediate to the

cyclic dione to avoid downstream impurities.

Materials:

2,6-dichloro-5-fluoronicotinic acid (1.0 equiv)

2-isopropyl-4-methylpyridin-3-amine (1.1 equiv) [The Pyridine Intermediate]

Oxalyl chloride (1.2 equiv)

LiHMDS (Lithium hexamethyldisilazide) (2.5 equiv)

Solvents: Dichloromethane (DCM), THF.

Step-by-Step Methodology:

Acid Chloride Formation: Suspend 2,6-dichloro-5-fluoronicotinic acid in DCM at 20°C. Add

catalytic DMF followed by dropwise addition of oxalyl chloride. Stir for 2 hours until gas

evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.

Urea Coupling: Redissolve the acid chloride in THF. Cool to 0°C. Add a solution of 2-

isopropyl-4-methylpyridin-3-amine and diisopropylethylamine (DIPEA). The steric bulk of the

pyridine amine requires 4–6 hours for complete coupling. Monitor by HPLC for the

disappearance of the amine.

Cyclization (The Dione Formation):

Note: The intermediate urea is often unstable. Proceed directly to cyclization.

Cool the reaction mixture to -10°C.

Add LiHMDS (1.0 M in THF) slowly to induce intramolecular nucleophilic substitution.

Allow the reaction to warm to room temperature (23°C) over 12 hours.

Quench: Add aqueous ammonium chloride. Extract with ethyl acetate.
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Isolation: The product, 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-

d]pyrimidine-2,4(1H,3H)-dione, precipitates as a racemic mixture. Filter and wash with cold

ether.

Yield Expectation: 65–75% (Racemic).

Protocol B: Atropisomer Resolution via DBTA
Crystallization
Objective: Isolate the active (M)-atropisomer from the racemic mixture using Classical

Resolution. Mechanism: The pyridine ring's rotation is restricted.[1] Using a chiral acid forms

diastereomeric salts with distinct solubility profiles.

Materials:

Racemic Dione (from Protocol A)[2]

(+)-2,3-Dibenzoyl-D-tartaric acid (DBTA) (1.0 equiv)

Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) / n-Heptane.

Step-by-Step Methodology:

Dissolution: Dissolve the racemic dione in 2-MeTHF (10 volumes) at 75°C.

Resolving Agent Addition: Add (+)-DBTA as a solid or warm solution. Stir for 30 minutes at

75°C.

Controlled Cooling (Critical Step):

Cool to 60°C at a rate of 0.5°C/min.

Seeding: Add seed crystals of the (M)-atropisomer-DBTA complex if available.

Continue cooling to 20°C over 4 hours.

Filtration: The (M)-atropisomer co-crystallizes with DBTA. Filter the solids.[3]
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Salt Break: Resuspend the solid in a biphasic mixture of MTBE and aqueous

(10% w/w). Stir vigorously. Separate the organic layer (containing the free base (M)-dione)
and dry over

.

Data Validation:

Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (80:20).

Target Specs: >98% ee.

Protocol C: Warhead Installation and Final Coupling
Objective: Functionalize the core with the piperazine linker and the acrylamide warhead.

Materials:

(M)-Dione intermediate[4]

(S)-1-Boc-3-methylpiperazine

2-fluoro-6-hydroxyphenylboronic acid (Boroxine form)

Acryloyl chloride[4][5]

Catalyst:

Step-by-Step Methodology:

SnAr Reaction (C4 Substitution):

React the (M)-dione with

(3 equiv) and DIPEA in acetonitrile at 80°C to generate the chloro-intermediate.

In situ addition: Add (S)-1-Boc-3-methylpiperazine. The substitution occurs selectively at

the C4 position due to electronic directing effects of the pyridine nitrogen.
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Suzuki-Miyaura Coupling:

Dissolve the product in 1,4-dioxane/water (4:1).

Add 2-fluoro-6-hydroxyphenylboronic acid (2.0 equiv) and

(3.0 equiv).

Degas with nitrogen for 15 mins. Add

(5 mol%).

Heat to 90°C for 4 hours.

Purification: Silica gel chromatography (0-10% MeOH in DCM).

Deprotection: Treat with TFA/DCM (1:4) at 0°C to remove the Boc group. Concentrate to

dryness.

Acrylation (Warhead):

Dissolve the amine salt in DCM/Sat.

(biphasic).

Cool to -10°C. Add acryloyl chloride (0.95 equiv) dropwise. Note: Slight substoichiometry

prevents bis-acrylation.

Stir for 30 mins. Separate organic layer.[2]

Process Workflow & Quality Control
The following diagram illustrates the critical decision points and validation steps in the

synthesis.
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Figure 2: Process workflow emphasizing the chiral resolution loop critical for isolating the active

atropisomer.

Quantitative Data Summary
The following table summarizes typical yield and purity metrics observed when utilizing the

optimized pyridine-intermediate protocol.

Reaction Step
Reagent/Condi
tion

Typical Yield Purity (HPLC)
Key Impurity
to Monitor

Urea Formation
Pyridine Amine /

LiHMDS
85% >95% Unreacted Amine

Cyclization LiHMDS / THF 70% >98% Hydrolyzed Acid

Resolution
(+)-DBTA / 2-

MeTHF

35-40%

(theoretical max

50%)

>99% ee
Wrong

Atropisomer

Suzuki Coupling
Pd(dppf)Cl2 /

Boroxine
80% >95%

Protodeboronatio

n (Phenol)

Acrylation
Acryloyl Cl /

Biphasic
88% >97% Bis-acrylamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b15330236?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15330236?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

